molecular formula C34H24N6OS B10883512 2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-7-benzyl-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-7-benzyl-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10883512
M. Wt: 564.7 g/mol
InChI Key: GDQBLCOUQHOOHM-UHFFFAOYSA-N
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Description

1,3-Benzoxazol-2-yl [(7-benzyl-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl] sulfide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a benzoxazole ring fused with a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine moiety. The presence of these fused rings imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-benzoxazol-2-yl [(7-benzyl-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl] sulfide typically involves multi-step reactions. One common approach is the condensation of 2-aminophenol with aldehydes to form benzoxazole derivatives . The final step involves the incorporation of the sulfide group, often achieved through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques, including microwave-assisted synthesis and flow chemistry. These methods allow for the efficient and scalable production of the compound under controlled conditions, ensuring high purity and yield .

Scientific Research Applications

1,3-Benzoxazol-2-yl [(7-benzyl-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl] sulfide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzoxazol-2-yl [(7-benzyl-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl] sulfide is unique due to its complex fused ring structure, which imparts significant biological activity and chemical versatility. Its ability to interact with multiple molecular targets makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C34H24N6OS

Molecular Weight

564.7 g/mol

IUPAC Name

2-[(10-benzyl-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)methylsulfanyl]-1,3-benzoxazole

InChI

InChI=1S/C34H24N6OS/c1-4-12-23(13-5-1)20-39-31(25-16-8-3-9-17-25)29(24-14-6-2-7-15-24)30-32(39)35-22-40-33(30)37-28(38-40)21-42-34-36-26-18-10-11-19-27(26)41-34/h1-19,22H,20-21H2

InChI Key

GDQBLCOUQHOOHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C3=C2N=CN4C3=NC(=N4)CSC5=NC6=CC=CC=C6O5)C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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